molecular formula C18H14N2 B13481453 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline

3-ethynyl-N-[(quinolin-2-yl)methyl]aniline

Katalognummer: B13481453
Molekulargewicht: 258.3 g/mol
InChI-Schlüssel: FQTOESNFTBPDLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an ethynyl group attached to an aniline moiety, which is further connected to a quinoline ring. The presence of the quinoline ring is particularly significant as quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which can be synthesized through various named reactions such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .

For instance, the Friedlander synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a catalyst. Once the quinoline derivative is prepared, it can be further reacted with ethynyl aniline under specific conditions to yield the target compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-ethynyl-N-[(quinolin-2-yl)methyl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is largely dependent on its interaction with biological targets. The quinoline ring is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The ethynyl group can also participate in covalent bonding with target proteins, enhancing its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-ethynylquinoline: Similar structure but lacks the aniline moiety.

    N-[(quinolin-2-yl)methyl]aniline: Similar structure but lacks the ethynyl group.

Uniqueness

3-ethynyl-N-[(quinolin-2-yl)methyl]aniline is unique due to the presence of both the ethynyl group and the quinoline ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .

Eigenschaften

Molekularformel

C18H14N2

Molekulargewicht

258.3 g/mol

IUPAC-Name

3-ethynyl-N-(quinolin-2-ylmethyl)aniline

InChI

InChI=1S/C18H14N2/c1-2-14-6-5-8-16(12-14)19-13-17-11-10-15-7-3-4-9-18(15)20-17/h1,3-12,19H,13H2

InChI-Schlüssel

FQTOESNFTBPDLU-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC=C1)NCC2=NC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.